Cas no 6903-12-4 (Anabsinthin)

Anabsinthin structure
Anabsinthin structure
Product Name:Anabsinthin
Numero CAS:6903-12-4
MF:C30H40O6
MW:496.635009765625
CID:519772
PubChem ID:44558930
Update Time:2024-03-01

Anabsinthin Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-Anabsinthin
    • 5'',4'':6',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione,3,3a,4,5,6,
    • 5'',4'':6',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione,3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6-hydroxy-3,6,8,11,14,15-hexamethyl-,(3S,3aS,6S,6aR,6bS,7R,7aR,8S,10aS,11S,13aS,13bS,13cR,14bS,15S)-
    • 5'',4'':6',7']dicyclohepta[1,2-b:1',2'-b']difuran-2,12(11H)-dione,3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6-hydroxy-3,6,8,11,14,15-hexamethyl-,[3S-(3a,3aa,6b,6aa,6bb,7a,7ab,8a,10ab,11b,13aa,13ba,13cb,14bb,15R*)]-
    • Anabsinthin (7CI,8CI)
    • anabsinthin
    • 7HI090W6CT
    • Anabsinthin [MI]
    • Anabsinthin anhydrous form [MI]
    • Q27268301
    • UNII-7HI090W6CT
    • 6903-12-4
    • CHEMBL502386
    • CHEBI:187864
    • (1S,2R,5S,8S,9S,12S,13R,14S,15R,17S,19S,22S,23S,26S,27R)-12-hydroxy-3,8,12,17,19,23-hexamethyl-6,18,25-trioxaoctacyclo[13.11.1.01,17.02,14.04,13.05,9.019,27.022,26]heptacos-3-ene-7,24-dione
    • Dicyclohepta(1,2-b:1',2'-b')difuran-2,12(11H)-dione, 3,3a,4,5,6,6a,6b,7,7a,8,9,10,10a,13a,13c,14b-hexadecahydro-6-hydroxy-3,6,8,11,14,15-hexamethyl-, (3S,3aS,6S,6aR,6bS,7R,7aR,8S,10aS,11S,13aS,13bS,13cr,14bS,15S)-
    • NS00093997
    • Caruifolin D
    • (+)-Caruifolin D
    • Anabsinthin
    • Inchi: 1S/C30H40O6/c1-12-15-7-9-27(4,33)21-18(22(15)34-25(12)31)14(3)20-19(21)17-11-29(6)30(20)23(17)28(5,36-29)10-8-16-13(2)26(32)35-24(16)30/h12-13,15-17,19-24,33H,7-11H2,1-6H3/t12-,13-,15-,16-,17+,19-,20-,21-,22-,23-,24-,27-,28-,29-,30-/m0/s1
    • Chiave InChI: XDKZYFZYOVAAKJ-VXVJPEHISA-N
    • Sorrisi: O1[C@@]2(C)CC[C@H]3[C@H](C)C(=O)O[C@@H]3[C@@]34[C@H]5C(C)=C6[C@@H]7[C@H]([C@H](C)C(=O)O7)CC[C@@](C)([C@@H]6[C@H]5[C@@H](C[C@]13C)[C@H]42)O

Proprietà calcolate

  • Massa esatta: 496.28248899g/mol
  • Massa monoisotopica: 496.28248899g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 0
  • Complessità: 1140
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 15
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 82.1
  • XLogP3: 2.6
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd